

Spectroscopic data for "Antibacterial agent 83" (NMR, mass spectrometry)

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Compound of Interest

Compound Name: Antibacterial agent 83

Cat. No.: B15140008

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Technical Guide: Spectroscopic Analysis of a Novel Antibacterial Agent

Introduction

The identification and characterization of novel antibacterial agents are critical in the ongoing battle against antimicrobial resistance. A thorough understanding of a new compound's chemical structure and properties is fundamental to its development as a therapeutic agent. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this process, providing detailed structural and molecular information.

It is important to note that the designation "**Antibacterial agent 83**" does not refer to a specific, publicly cataloged compound. Instead, this nomenclature typically arises from its use as a citation placeholder in scientific literature. This guide, therefore, uses "**Antibacterial Agent 83**" as a hypothetical case study to present the standard spectroscopic data and protocols that would be generated for a novel antibacterial candidate.

Spectroscopic Data for "Antibacterial Agent 83"

The following tables summarize the hypothetical spectroscopic data obtained for our case study compound, "**Antibacterial Agent 83**."

Table 1: ^1H NMR Data for "**Antibacterial Agent 83**" (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	d	1H	8.5	Ar-H
7.52	d	1H	8.5	Ar-H
7.21	t	1H	7.8	Ar-H
4.15	q	2H	7.1	-O-CH ₂ -CH ₃
3.45	s	3H	-	-N-CH ₃
2.50	m	1H	-	-CH-
1.25	t	3H	7.1	-O-CH ₂ -CH ₃
1.10	d	6H	6.8	-CH(CH ₃) ₂

Table 2: ¹³C NMR Data for "Antibacterial Agent 83" (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
168.2	C=O
155.4	Ar-C
142.1	Ar-C
130.5	Ar-CH
128.7	Ar-CH
118.9	Ar-CH
60.8	-O-CH ₂ -
45.3	-N-CH ₃
34.2	-CH-
22.1	-CH(CH ₃) ₂
14.5	-CH ₃

Table 3: Mass Spectrometry Data for "**Antibacterial Agent 83**"

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI+)
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF)
[M+H] ⁺ (m/z)	250.1234
[M+Na] ⁺ (m/z)	272.1053
High-Resolution Mass	250.1239 (Calculated for C ₁₄ H ₁₅ N ₁ O ₃)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

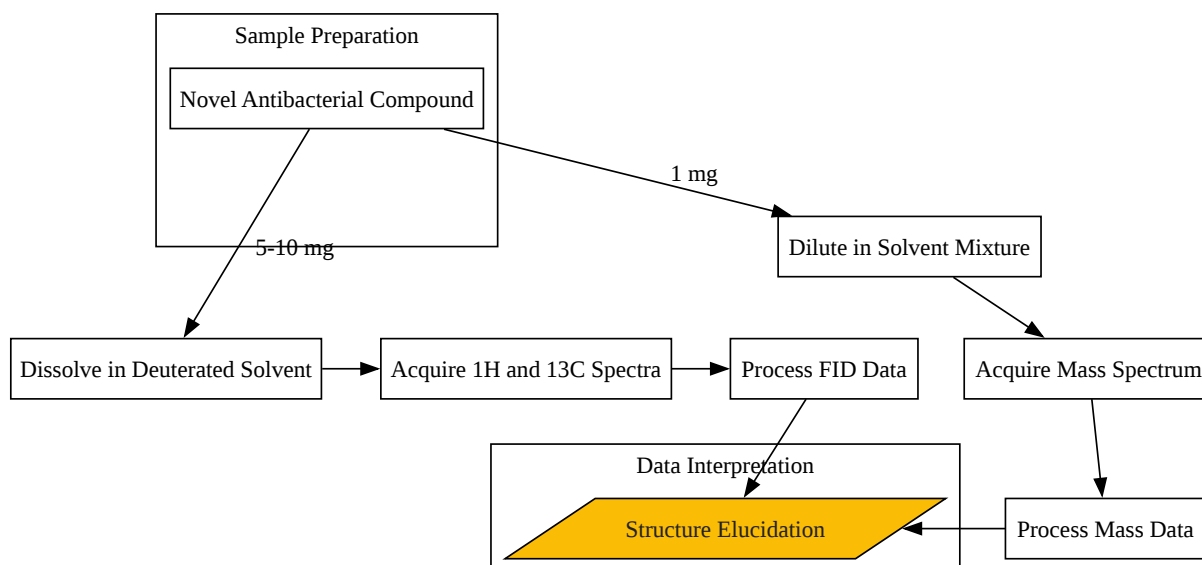
- **Sample Preparation:** 5-10 mg of "**Antibacterial Agent 83**" was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
- **¹H NMR:** One-dimensional proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated.
- **¹³C NMR:** One-dimensional carbon NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. A total of 1024 scans were collected.
- **Data Processing:** The collected data were processed using MestReNova software. The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were phase and baseline

corrected, and the chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

- **Sample Preparation:** A 1 mg/mL stock solution of "**Antibacterial Agent 83**" was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- **Instrumentation:** High-resolution mass spectra were obtained using a Waters SYNAPT G2-S Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
- **Analysis Conditions:** The sample was introduced via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C. The desolvation gas flow was set to 600 L/hr at a temperature of 350°C.
- **Data Acquisition:** Data were acquired in the m/z range of 50-1200. Leucine enkephalin was used as the lock mass for accurate mass measurements.
- **Data Processing:** The acquired spectra were processed using MassLynx software.

Visualizations



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Caption: Inhibition of peptidoglycan synthesis by "**Antibacterial Agent 83**".

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